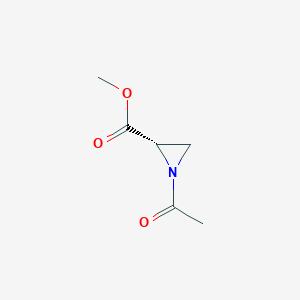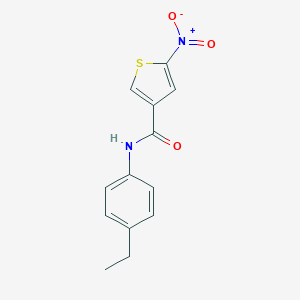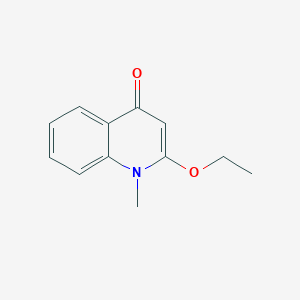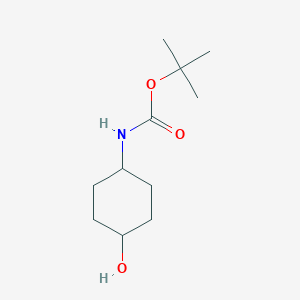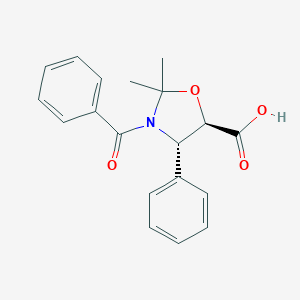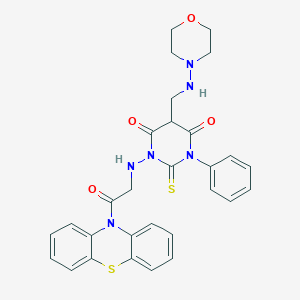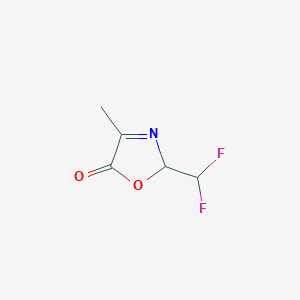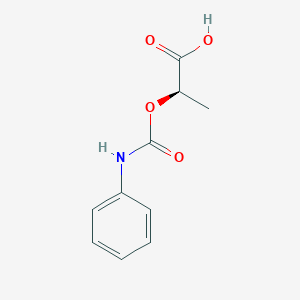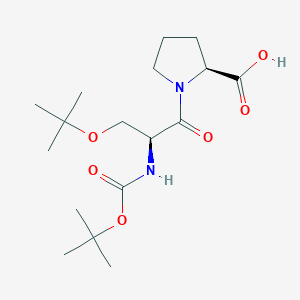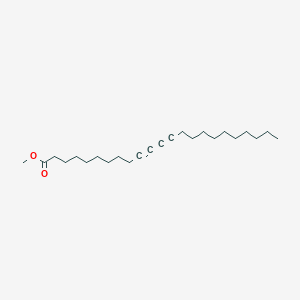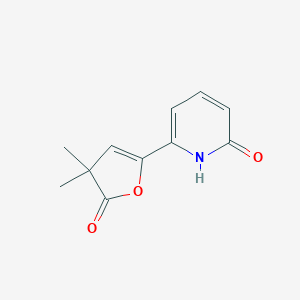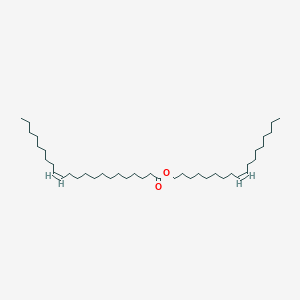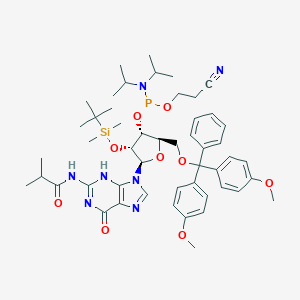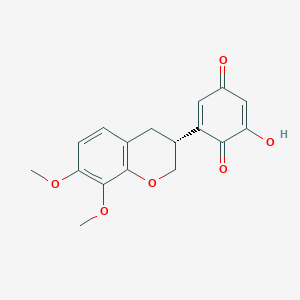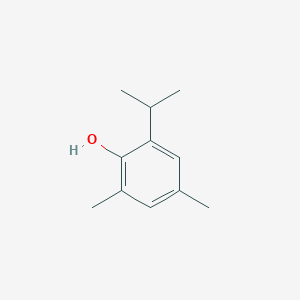
2-Isopropyl-4,6-dimethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-4,6-dimethylphenol, also known as thymol, is a natural compound that is commonly found in thyme plants. It has been widely used in various industries, including pharmaceuticals, food, and cosmetics, due to its antibacterial, antifungal, and antioxidant properties.
Mecanismo De Acción
The mechanism of action of 2-Isopropyl-4,6-dimethylphenol is not fully understood. However, it is believed to work by disrupting the cell membrane of bacteria and fungi, leading to their death. It also inhibits the growth of viruses by preventing their replication. Furthermore, it has been shown to scavenge free radicals and reduce inflammation, which can help prevent oxidative stress and inflammation-related diseases.
Efectos Bioquímicos Y Fisiológicos
2-Isopropyl-4,6-dimethylphenol has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains by disrupting their cell membranes. It also inhibits the growth of fungi by disrupting their cell walls. Furthermore, it has been found to have antiviral activity by preventing the replication of viruses. Additionally, it has been shown to have antioxidant and anti-inflammatory properties, which can help prevent oxidative stress and inflammation-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Isopropyl-4,6-dimethylphenol in lab experiments include its broad-spectrum antimicrobial activity, antifungal activity, and antiviral activity. It is also readily available and relatively inexpensive. However, its limitations include its potential toxicity at high concentrations and its limited solubility in water.
Direcciones Futuras
Future research on 2-Isopropyl-4,6-dimethylphenol should focus on its potential use in the development of new antimicrobial, antifungal, and antiviral agents. Additionally, further studies are needed to fully understand its mechanism of action and its potential use in the prevention and treatment of oxidative stress and inflammation-related diseases. Furthermore, the development of new synthesis methods and the optimization of existing methods can help improve the production efficiency and reduce the cost of 2-Isopropyl-4,6-dimethylphenol.
Métodos De Síntesis
The synthesis of 2-Isopropyl-4,6-dimethylphenol can be achieved through several methods, including extraction from thyme oil, chemical synthesis, and biotransformation. The most common method is the extraction from thyme oil, which involves the distillation of thyme leaves and stems. The chemical synthesis method involves the reaction of m-cresol and propylene oxide, while the biotransformation method utilizes microorganisms such as Pseudomonas putida to transform m-cresol into 2-Isopropyl-4,6-dimethylphenol.
Aplicaciones Científicas De Investigación
2-Isopropyl-4,6-dimethylphenol has been extensively studied for its various biological activities, including antimicrobial, antifungal, antiviral, antioxidant, and anti-inflammatory properties. It has been shown to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been found to be effective against fungal infections, such as Candida albicans. Furthermore, 2-Isopropyl-4,6-dimethylphenol has been shown to have antiviral activity against herpes simplex virus type 1 and type 2. Additionally, it has been found to have antioxidant and anti-inflammatory properties, which can help prevent oxidative stress and inflammation-related diseases.
Propiedades
Número CAS |
143784-33-2 |
|---|---|
Nombre del producto |
2-Isopropyl-4,6-dimethylphenol |
Fórmula molecular |
C11H16O |
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
2,4-dimethyl-6-propan-2-ylphenol |
InChI |
InChI=1S/C11H16O/c1-7(2)10-6-8(3)5-9(4)11(10)12/h5-7,12H,1-4H3 |
Clave InChI |
OYVVLQHYLBQLEI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C(C)C)O)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C(C)C)O)C |
Sinónimos |
Phenol, 2,4-dimethyl-6-(1-methylethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



